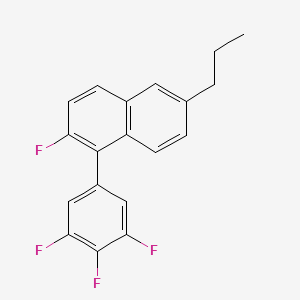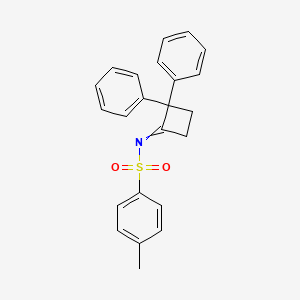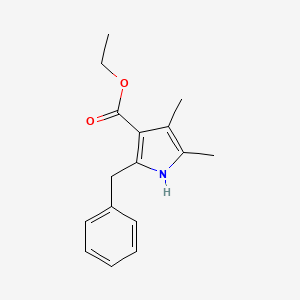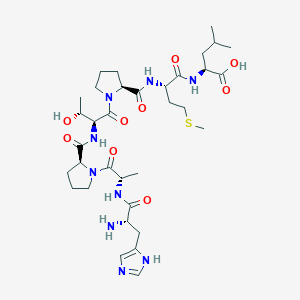
Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- is a complex organic compound that belongs to the class of fluorinated naphthalenes. This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical properties and reactivity. The compound’s unique structure makes it an interesting subject for various scientific studies and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often used in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes. Substitution reactions can lead to a variety of substituted naphthalenes, depending on the nucleophile or electrophile used.
科学研究应用
Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Naphthalene, 2-fluoro-: A simpler fluorinated naphthalene with fewer fluorine atoms.
Naphthalene, 1,2,3,4-tetrahydro-6-propyl-: A hydrogenated derivative with a propyl group.
Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)-: A closely related compound with a different fluorine substitution pattern.
Uniqueness
Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- is unique due to its specific arrangement of fluorine atoms and the presence of both a propyl group and a trifluorophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
650628-16-3 |
|---|---|
分子式 |
C19H14F4 |
分子量 |
318.3 g/mol |
IUPAC 名称 |
2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)naphthalene |
InChI |
InChI=1S/C19H14F4/c1-2-3-11-4-6-14-12(8-11)5-7-15(20)18(14)13-9-16(21)19(23)17(22)10-13/h4-10H,2-3H2,1H3 |
InChI 键 |
GBKIYUITGABQLE-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC2=C(C=C1)C(=C(C=C2)F)C3=CC(=C(C(=C3)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)



![4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12613082.png)
![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)

![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)
![(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)
